6-Azido-N-methyl-L-norleucine is a derivative of the amino acid norleucine, modified with an azido group at the sixth position and a methyl group at the nitrogen. This compound belongs to a class of non-canonical amino acids, which are increasingly utilized in biochemical research and synthetic biology due to their unique properties and functionalities. The compound is recognized for its potential applications in bioconjugation and as a building block for peptide synthesis.
6-Azido-N-methyl-L-norleucine can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its unique properties make it a subject of interest in academic research, particularly in studies involving protein engineering and modification.
This compound falls under the category of azides and non-canonical amino acids. Azides are characterized by the presence of the functional group , which is known for its reactivity in click chemistry, particularly with alkynes to form triazoles. Non-canonical amino acids are those that are not among the standard 20 amino acids encoded by the genetic code but can be incorporated into proteins through various synthetic methods.
The synthesis of 6-Azido-N-methyl-L-norleucine typically involves several key steps:
The reaction conditions must be carefully controlled to prevent side reactions, especially during the introduction of the azido group. Common solvents used include dimethylformamide or dimethyl sulfoxide, while temperatures are typically maintained at room temperature or slightly elevated to enhance reaction rates.
6-Azido-N-methyl-L-norleucine has a molecular formula of and a molecular weight of approximately 172.19 g/mol. The structure features:
The structural representation can be summarized as follows:
The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.
6-Azido-N-methyl-L-norleucine can undergo several types of chemical reactions:
The versatility of 6-Azido-N-methyl-L-norleucine in chemical reactions makes it an attractive candidate for developing new materials and biological probes.
The mechanism of action for 6-Azido-N-methyl-L-norleucine primarily revolves around its ability to form covalent bonds with other molecules through its reactive azido group. This property is exploited in various biochemical applications:
Studies have demonstrated that incorporating non-canonical amino acids like 6-Azido-N-methyl-L-norleucine into proteins can alter their physical properties and biological activities, providing insights into protein structure-function relationships.
The compound has been characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), confirming its structure and purity.
6-Azido-N-methyl-L-norleucine finds applications across various scientific fields:
Solid-Phase Peptide Synthesis (SPPS) serves as the principal method for incorporating 6-azido-N-methyl-L-norleucine into peptide chains. This non-canonical amino acid derivative features an azide group at the ε-position and an N-methylated α-amino group, necessitating specialized handling. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the α-amino group of 6-azido-N-methyl-L-norleucine is protected with Fmoc, while the ε-azido group remains unreactive under standard SPPS conditions [1] [6]. The azide functionality enables post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or structural diversification [6].
Challenges arise from the nucleophilic potential of the azide group and steric hindrance from N-methylation. To mitigate side reactions, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are essential, often requiring extended reaction times (60–120 minutes) and elevated concentrations (4–5 equivalents) [10]. Additionally, the N-methyl group reduces amide bond proton affinity, which may suppress aspartimide formation but necessitates rigorous coupling monitoring to prevent deletion sequences [10].
Table 1: Optimized SPPS Conditions for 6-Azido-N-methyl-L-norleucine Incorporation
Parameter | Standard AA | 6-Azido-N-methyl-L-norleucine |
---|---|---|
Coupling Reagent | HBTU | HATU or PyBOP |
Equivalents | 3–4 | 4–5 |
Reaction Time | 30–60 minutes | 60–120 minutes |
Solvent System | DMF | DMF/NMP (1:1) |
Additive | HOAt | HOAt/DIPEA (5 equiv) |
Post-incorporation, the ε-azido group remains stable during Fmoc deprotection with 20% piperidine in dimethylformamide and standard trifluoroacetic acid-mediated cleavage from resin supports [6].
Orthogonal protection is critical to distinguish the α-amino group from the ε-azido functionality during peptide assembly. The Fmoc group serves as the primary α-amine protector, removable under basic conditions (piperidine), while the azido group remains inert due to its non-nucleophilic character [10]. For peptides requiring selective ε-azido modification prior to full deprotection, acid-labile groups like Mmt (4-methoxytrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) may shield the α-amine [2] [10].
The Mmt group, cleavable with 1% trifluoroacetic acid in dichloromethane, allows selective α-amine deprotection while preserving ε-azides. This enables on-resin N-terminal modifications (e.g., acetylation or fluorescent labeling) before global deprotection [10]. Conversely, ivDde offers orthogonality to both Fmoc and acid-labile groups. Stable under piperidine and moderate acid conditions, ivDde is removed with 2% hydrazine in dimethylformamide, permitting selective ε-azide exposure for CuAAC reactions mid-synthesis [2]. Boc (tert-butyloxycarbonyl) protection is also compatible, as it withstands Fmoc deprotection and is cleaved with strong acids like trifluoromethanesulfonic acid [7].
Table 2: Orthogonal Protection Schemes for 6-Azido-N-methyl-L-norleucine
Protecting Group | Removal Conditions | Orthogonality to Azide | Application Context |
---|---|---|---|
Fmoc | 20% piperidine/DMF | Full | Standard α-amine protection |
Mmt | 1% trifluoroacetic acid/DCM | Full | On-resin N-terminal modification |
ivDde | 2% hydrazine/DMF | Full | Mid-chain azide functionalization |
Boc | TFMSA or strong TFA cocktails | Full | Acid-stable α-amine protection |
The N-methyl group requires no protection, as it is chemically inert under SPPS conditions, simplifying the protection landscape [10].
Chemoenzymatic strategies offer stereoselective routes to 6-azido-N-methyl-L-norleucine, circumventing challenges of chemical N-methylation. N-methyltransferases (NMTs), particularly those from ribosomal peptide biosynthesis pathways (e.g., OphA or CtaB), catalyze S-adenosyl methionine-dependent methylation of norleucine precursors [8]. Engineered NMT variants accept azido-containing substrates, enabling direct biosynthesis of N-methylated derivatives [8]. Alternatively, lipases or esterases perform kinetic resolutions of racemic N-methyl-6-azidonorleucine precursors. Pig liver esterase hydrolyzes acetate esters of D-enantiomers, leaving L-configured N-methyl-6-azidonorleucine esters enantioenriched (>98% enantiomeric excess) for subsequent deprotection [5].
Azido introduction leverages cytochrome P450 monooxygenases or α-ketoglutarate-dependent dioxygenases. These enzymes catalyze C–H activation at the ε-position of N-methyl-norleucine, followed by azidation via chemical or enzymatic substitution. For example, P450-BM3 variants generate ε-hydroxy-N-methyl-norleucine, which undergoes Mitsunobu displacement with hydrazoic acid to install the azide [8]. Multi-enzyme cascades integrate these steps: a transaminase converts 6-azido-2-ketohexanoate to 6-azido-L-norleucine, followed by NMT-catalyzed methylation using S-adenosyl methionine regenerating systems [8].
Table 3: Enzymatic Tools for Chemoenzymatic Synthesis
Enzyme Class | Example Enzymes | Function | Yield Range |
---|---|---|---|
N-Methyltransferases | OphA, CtaB | SAM-dependent N-methylation | 60–85% |
Esterases | Pig liver esterase | Kinetic resolution of rac-emates | 40–46%* |
Cytochrome P450 | Engineered P450-BM3 | ε-C–H hydroxylation | 25–70% |
Transaminases | ω-Transaminase variants | Amination of 6-azido-2-ketohexanoate | 50–90% |
*Theoretical maximum yield for kinetic resolution is 50%.
Recent advances employ artificial metabolic pathways in engineered Escherichia coli strains, co-expressing norleucine biosynthesis enzymes, azidases, and NMTs to produce 6-azido-N-methyl-L-norleucine from glucose in a single fermentation step [8]. Immobilized enzyme systems further enhance efficiency, with NMT-P450 fusions achieving turnover numbers exceeding 500 for continuous flow synthesis [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0